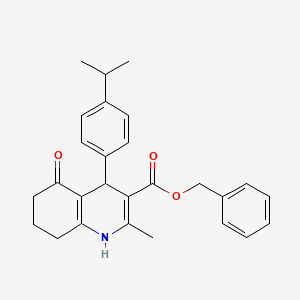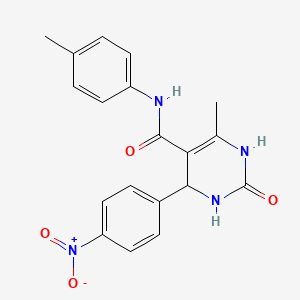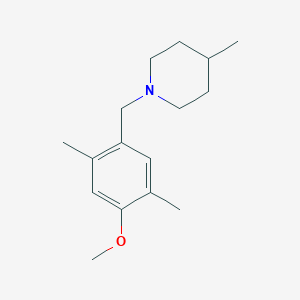![molecular formula C21H27N3O4 B5115273 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine, also known as PBOX-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBOX-15 is a small molecule that belongs to the family of isoxazoles, which are known to have diverse biological activities.
作用机制
The mechanism of action of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine involves the disruption of mitochondrial respiration and the induction of oxidative stress in cancer cells. This compound binds to the Qo site of the mitochondrial respiratory chain complex III, which leads to the inhibition of electron transfer and the generation of reactive oxygen species (ROS). The accumulation of ROS triggers the activation of apoptosis pathways and ultimately leads to cell death. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, migration, and invasion. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the activation of immune cells such as macrophages and T cells. In neurodegenerative diseases, this compound inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine is its specificity for cancer cells and its ability to induce apoptosis without affecting normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to investigate its long-term toxicity and potential side effects.
未来方向
There are several future directions for the research and development of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more soluble derivatives of this compound that can be administered in vivo. In cancer research, future studies could focus on the combination of this compound with other chemotherapeutic agents to enhance its efficacy. In neurodegenerative diseases, future studies could investigate the potential of this compound to prevent the formation of toxic protein aggregates and to improve cognitive function. Finally, future studies could explore the potential of this compound in other therapeutic areas such as infectious diseases and autoimmune disorders.
In conclusion, this compound is a small molecule that has shown promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the disruption of mitochondrial respiration and the induction of oxidative stress in cancer cells. This compound has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research and development of this compound have been proposed.
合成方法
The synthesis of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine involves the reaction of 5-(phenoxymethyl)-3-isoxazolylcarboxylic acid with 1-(4-chlorobenzyl)-4-morpholinopiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of the piperidine, followed by the displacement of the chloro group by the morpholine. The final product is obtained after purification by column chromatography.
科学研究应用
4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial respiratory chain complex III. This compound has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can cross the blood-brain barrier and inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
属性
IUPAC Name |
[3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-21(20-13-19(28-22-20)16-27-18-6-2-1-3-7-18)24-8-4-5-17(15-24)14-23-9-11-26-12-10-23/h1-3,6-7,13,17H,4-5,8-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPZFQSEIWJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)COC3=CC=CC=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
